molecular formula C24H23N7O3 B2514375 3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207014-32-1

3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2514375
CAS No.: 1207014-32-1
M. Wt: 457.494
InChI Key: FUWBBLCFZZCRCG-UHFFFAOYSA-N
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Description

1.1. Target Compound: 3-[(4-Methylphenyl)methyl]-6-({3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted at position 3 with a 4-methylbenzyl group and at position 6 with a 1,2,4-oxadiazole moiety bearing a 4-isopropoxyphenyl group. The structural complexity arises from the fusion of heterocyclic systems, which are common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O3/c1-15(2)33-19-10-8-18(9-11-19)22-26-20(34-28-22)13-30-14-25-23-21(24(30)32)27-29-31(23)12-17-6-4-16(3)5-7-17/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWBBLCFZZCRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other reagents that undergo cyclization, condensation, and substitution reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The target’s 4-isopropoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like nitro (10b) or chloro (10a), which may alter reactivity and binding interactions .
  • Hydrophobicity : Alkyl chains (e.g., hexyl in 10a) increase lipophilicity, while polar substituents like ethoxy (BF21760) or methoxy (CAS 1040639-91-5) enhance solubility .

Biological Activity

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core structure with various substituents that enhance its biological profile. The presence of functional groups such as oxadiazole and propan-2-yloxy phenyl moieties contributes to its pharmacological properties.

Key Structural Features:

  • Triazolo[4,5-d]pyrimidine core : Known for its diverse biological activities.
  • Oxadiazole group : Often associated with anti-inflammatory and antimicrobial properties.
  • Substituents : The methyl and propoxy groups may influence solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Case Study : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, suggesting potent anticancer activity.

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyrimidines possess antimicrobial properties:

  • Spectrum of Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential.

Anti-inflammatory Effects

The anti-inflammatory activity is another significant aspect:

  • Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In animal models, administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation assays.

Research Findings Summary

Activity TypeMechanism of ActionKey Findings
AnticancerInduction of apoptosisIC50 = 12 µM against MCF-7 cells
AntimicrobialInhibition of bacterial growthMIC = 32 µg/mL against Staphylococcus aureus
Anti-inflammatoryInhibition of cytokine productionReduced paw edema in animal models

Q & A

Q. What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative?

The synthesis involves multi-step pathways with critical parameters:

  • Reaction conditions : Acidic or basic media (e.g., NaH in toluene) for cyclization of triazole and oxadiazole moieties .
  • Catalysts : Hydrazine hydrate for pyrazole ring formation and acetic anhydride for esterification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/DMF) to achieve >95% purity .
    Methodological tip : Monitor intermediates via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers structurally characterize this compound and verify its identity?

Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., methylbenzyl, oxadiazole) and aromatic proton environments .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone core) .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% theoretical) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .

Q. What are the recommended methods for screening its biological activity?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC against Candida albicans or Staphylococcus aureus) .
  • Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorometric assays targeting fungal lanosterol 14α-demethylase (CYP51) .
    Note : Include cytotoxicity controls (e.g., HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on substituent variations:

  • Oxadiazole moiety : Replace propan-2-yloxy with ethoxy or methoxy groups to assess hydrophobicity effects .
  • Triazole core : Compare 1,2,3-triazolo vs. 1,2,4-triazolo analogs for metabolic stability .
  • Methylbenzyl group : Evaluate para vs. meta substitution on phenyl rings for target binding .
    Data analysis : Use computational tools (e.g., Schrödinger Suite) to correlate logP, polar surface area, and bioactivity .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Common discrepancies arise from:

  • Solvent effects : Molecular docking (e.g., AutoDock Vina) may not account for aqueous solubility limitations .
  • Metabolic degradation : In vitro assays may overlook CYP450-mediated metabolism of the oxadiazole group .
    Mitigation : Validate docking results with molecular dynamics simulations (GROMACS) and experimental stability studies (e.g., microsomal assays) .

Q. What strategies improve solubility without compromising target affinity?

  • Prodrug design : Introduce phosphate esters at the pyrimidinone oxygen for enhanced aqueous solubility .
  • Co-crystallization : Use cyclodextrins or PEG-based excipients to stabilize the compound in PBS .
  • Structural tweaks : Replace methyl groups with hydroxyl or amine moieties to increase polarity .

Q. How to address inconsistent bioactivity across cell lines or microbial strains?

Potential factors:

  • Membrane permeability : Use logD (pH 7.4) measurements to correlate with uptake differences .
  • Efflux pumps : Perform assays with P-gp inhibitors (e.g., verapamil) to assess transporter involvement .
  • Target mutations : Sequence genes (e.g., CYP51 in resistant C. albicans strains) to identify resistance mechanisms .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to lanosterol 14α-demethylase in fungal lysates .
  • Fluorescence polarization : Track displacement of labeled inhibitors (e.g., fluconazole derivatives) .
  • CRISPR-Cas9 knockout : Generate target-deficient cell lines to verify mechanism-specific activity .

Q. How to optimize stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What alternative synthetic routes exist to improve scalability?

  • Microwave-assisted synthesis : Reduce reaction time for oxadiazole formation (30 min vs. 12 h) .
  • Flow chemistry : Continuous synthesis of triazole intermediates with in-line purification .
  • Enzymatic catalysis : Lipase-mediated esterification to minimize side products .

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